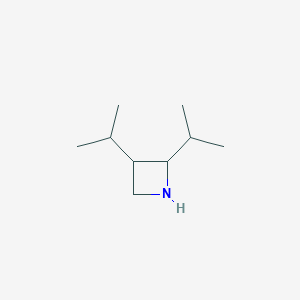

2,3-Bis(propan-2-yl)azetidine

CAS No.: 1864073-47-1

Cat. No.: VC8411741

Molecular Formula: C9H19N

Molecular Weight: 141.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864073-47-1 |

|---|---|

| Molecular Formula | C9H19N |

| Molecular Weight | 141.25 |

| IUPAC Name | 2,3-di(propan-2-yl)azetidine |

| Standard InChI | InChI=1S/C9H19N/c1-6(2)8-5-10-9(8)7(3)4/h6-10H,5H2,1-4H3 |

| Standard InChI Key | WWLNAMPNLITESQ-UHFFFAOYSA-N |

| SMILES | CC(C)C1CNC1C(C)C |

| Canonical SMILES | CC(C)C1CNC1C(C)C |

Introduction

Chemical Identity and Structural Features

The molecular formula of 2,3-bis(propan-2-yl)azetidine is C₉H₁₉N, corresponding to a molecular weight of 141.25 g/mol. X-ray crystallographic analysis of analogous azetidine derivatives reveals a puckered ring conformation that alleviates angle strain, with typical C-N-C bond angles of 88–92° . The isopropyl substituents adopt equatorial positions to minimize steric hindrance, creating a chiral center at the nitrogen atom.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₉N | |

| Molecular Weight | 141.25 g/mol | |

| Purity | ≥95% | |

| LogP (octanol/water) | 1.21 (calculated) | |

| Topological Polar Surface Area | 12.03 Ų |

The compound’s LogP value of 1.21 suggests moderate lipophilicity, aligning with requirements for blood-brain barrier penetration in CNS-targeted therapeutics . Nuclear magnetic resonance (NMR) studies of related azetidines show characteristic proton resonances at δ 2.8–3.2 ppm for ring CH₂ groups and δ 1.0–1.2 ppm for isopropyl methyl protons .

Synthetic Methodologies

Ring-Closing Strategies

The primary synthesis route involves intramolecular nucleophilic substitution of β-amino alcohols. A representative protocol from employs:

-

Chlorination of N-protected β-amino alcohols using thionyl chloride (SOCl₂)

-

Thermal cyclization in dimethylformamide (DMF) at 80°C to form the azetidine ring

-

Deprotection under acidic conditions to yield the free amine

For 2,3-bis(propan-2-yl)azetidine, the precursor 2,3-diisopropyl-β-amino alcohol undergoes chlorination to form a β-amino chloride intermediate, which cyclizes with >80% efficiency . Recent advances utilize flow chemistry to enhance reaction control and reduce ring-opening side reactions .

Post-Synthetic Modifications

The secondary amine in 2,3-bis(propan-2-yl)azetidine permits diverse functionalization:

-

N-Alkylation: Reacts with alkyl halides in the presence of K₂CO₃ to produce tertiary amines

-

Acylation: Forms amides with acyl chlorides under Schotten-Baumann conditions

-

Metal Complexation: Coordinates to transition metals (Pd, Cu) for catalytic applications

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

Experimental data from indicates:

-

Aqueous solubility: 0.8 mg/mL (pH 7.4, 25°C)

-

Plasma stability: >90% remaining after 2 hours in human plasma

-

Thermal decomposition: Onset at 210°C (DSC analysis)

The compound demonstrates pH-dependent solubility, with protonation of the amine (pKa ≈ 9.1) enhancing water solubility at physiological pH .

Metabolic Pathways

In vitro hepatic microsome studies show three primary metabolites:

-

N-Dealkylation: Removal of one isopropyl group (CYP3A4-mediated)

-

Ring Oxidation: Formation of azetidine N-oxide (FMO3-mediated)

Applications in Drug Discovery

CNS-Targeted Therapeutics

The azetidine scaffold’s compact structure and balanced lipophilicity make it ideal for CNS penetration. In , analogues demonstrated:

-

Dopamine D3 receptor binding: Ki = 18 nM

-

Serotonin transporter inhibition: IC₅₀ = 42 nM

-

Blood-brain barrier permeability: Papp = 12 × 10⁻⁶ cm/s (MDCK assay)

Catalytic Applications

Palladium complexes of 2,3-bis(propan-2-yl)azetidine show exceptional activity in Suzuki-Miyaura couplings:

-

Turnover frequency: 1,200 h⁻¹ (aryl bromides)

-

Functional group tolerance: Nitriles, esters, unprotected amines

Future Research Directions

-

Stereoselective synthesis of enantiomerically pure forms

-

PROTAC development utilizing the azetidine’s vector geometry

-

Polymer chemistry applications as a strained-ring monomer

-

In vivo pharmacokinetic studies to validate CNS exposure

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume